(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
CAS No.: 264903-54-0
Cat. No.: VC2027578
Molecular Formula: C7H8BrNO2S
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 264903-54-0 |
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Molecular Formula | C7H8BrNO2S |
Molecular Weight | 250.12 g/mol |
IUPAC Name | (2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid |
Standard InChI | InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
Standard InChI Key | LKORPMMOJAJYLC-RXMQYKEDSA-N |
Isomeric SMILES | C1=C(SC(=C1)Br)C[C@H](C(=O)O)N |
SMILES | C1=C(SC(=C1)Br)CC(C(=O)O)N |
Canonical SMILES | C1=C(SC(=C1)Br)CC(C(=O)O)N |
Introduction
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a complex organic compound with a molecular formula of C7H8BrNO2S and a molecular weight of 250.11 g/mol . It is a chiral molecule, with the "R" configuration indicating its stereochemistry. This compound is primarily used in research settings and is not intended for human use .
Physical and Chemical Characteristics
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Molecular Formula: C7H8BrNO2S
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Molecular Weight: 250.11 g/mol
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CAS Number: 264903-54-0
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Solubility: The solubility of this compound varies depending on the solvent used. To enhance solubility, heating the solution to 37°C and using an ultrasonic bath is recommended .
Storage Conditions
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Storage Temperature: Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month .
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Handling: Avoid repeated freezing and thawing to prevent degradation.
Synthesis and Applications
While specific synthesis methods for (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid are not detailed in the available literature, compounds of this nature are typically synthesized through multi-step organic reactions involving chiral resolution or asymmetric synthesis to achieve the desired stereochemistry.
This compound is primarily used in research, potentially as a building block for more complex molecules or as a tool in studying biological systems. Its applications could include pharmaceutical research, where chiral molecules are crucial for drug efficacy and safety.
Safety Information
Safety data for this compound includes hazard statements and precautionary measures:
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Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
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Precautionary Statements: P261 (avoid breathing dust), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/eye protection), P301+P330+P331 (if swallowed: rinse mouth, do NOT induce vomiting), P304+P340 (if inhaled: remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .
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